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Compound Name: 1-Hydroxyheptan-2-one

CAS No.: 17046-01-4

Cat. No.: B3048465

Get Quote

Executive Summary
This technical guide presents a comparative analysis of 1-Hydroxyheptan-2-one (CAS 17046-

01-4), a bifunctional alpha-hydroxy ketone, against its structural parent 2-heptanone and

related acyloins.[1] While 2-heptanone is widely recognized for its "blue cheese" and "spicy"

notes, the introduction of a primary hydroxyl group at the alpha position dramatically shifts the

sensory profile toward complex earthy, herbal, and fungal nuances.[1]

This document targets researchers in flavor chemistry and drug development, providing:

Objective Sensory Data: Quantitative descriptor profiling and structure-odor relationships

(SOR).

Validated Synthesis Protocols: A stepwise guide to the selective oxidation of 1,2-heptanediol.

Mechanistic Insight: Analysis of how hydrogen bonding influences volatility and receptor

interaction.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3048465#bc-rfq
https://www.benchchem.com/product/b3048465/docs?utm_src=pdf-body#comparative-profiling-of-1-hydroxyheptan-2-one-odor-character-synthetic-pathways-1
https://www.benchchem.com/product/b3053075
https://www.benchchem.com/product/b3053075
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Characterization & Physicochemical
Properties[1][2][3][4][5][6][7]
1-Hydroxyheptan-2-one represents a structural hybrid between the fatty volatile 2-heptanone

and the texturizing agent acetoin.[1] Its physicochemical behavior is governed by the

intramolecular hydrogen bonding capability introduced by the terminal hydroxyl group.

Table 1: Comparative Physicochemical Profile[7][8]
Property

1-Hydroxyheptan-
2-one

2-Heptanone
1-Hydroxy-2-
butanone

CAS Registry 17046-01-4 110-43-0 5077-67-8

Structure C₅H₁₁-C(=O)-CH₂OH C₅H₁₁-C(=O)-CH₃ C₂H₅-C(=O)-CH₂OH

Mol.[1][2] Weight 130.18 g/mol 114.18 g/mol 88.11 g/mol

Boiling Point ~209°C (est.) 151°C 152-154°C

LogP (Hydrophobicity) ~1.12 1.98 -0.25

Primary Odor Class Earthy / Fungal / Fatty Cheesy / Fruity Coffee / Burnt Sugar

Key Natural Source
Zingiber mioga

(Japanese Ginger)
Blue Cheese, Insects Fermented Malt

Technical Insight: The significantly higher boiling point of 1-hydroxyheptan-2-one compared to

2-heptanone (+58°C) indicates lower volatility.[1] This suggests it functions as a base-to-middle

note in fragrance architectures, providing persistence that the highly volatile parent ketone

lacks.[1]

Sensory Analysis: The Odor Profile
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Unlike the sharp, piercing aroma of 2-heptanone, 1-hydroxyheptan-2-one exhibits a

multifaceted profile characterized by "fatty" and "vegetal" undertones.[1] The hydroxyl group

softens the ketonic attack, introducing notes reminiscent of fermentation and damp earth.[1]

Quantitative Descriptor Analysis
Based on aggregated sensory data and GC-O (Gas Chromatography-Olfactometry) studies,

the odor profile can be deconstructed as follows:

Descriptor Intensity Contribution (%) Sensory Context

Fatty 33.4%
Waxy, lipid-like heavy note;

reminiscent of tallow.[1]

Cheese 32.5%
Fermented dairy; similar to 2-

heptanone but less sharp.

Herbal 31.6%
Fresh, green, slightly

medicinal; links to Z. mioga.[1]

Oily 29.9% Heavy, viscous sensation.[1]

Musty/Mushroom 25-26%
Earthy, fungal, damp soil notes

(distinct from 2-heptanone).[1]

Caramel/Butter 25-26%

Sweet, creamy background

(typical of

-hydroxy ketones).[1]

Structure-Odor Relationship (SOR) Mechanism
The shift from fruity/spicy (2-heptanone) to mushroom/herbal (1-hydroxyheptan-2-one) is

driven by electronic and steric factors:

Hydrogen Bonding: The -OH group acts as a hydrogen bond donor. This interaction with

olfactory receptors (ORs) likely mimics the binding mode of mushroom alcohols (e.g., 1-

octen-3-ol), triggering "fungal" perception.[1]
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Reduced Volatility: The lower vapor pressure reduces the "pungency" (trigeminal nerve

stimulation), allowing the nose to detect the subtler "buttery" and "caramel" notes typical of

acyloins (like acetoin).

Experimental Protocol: Synthesis & Isolation
Objective: Synthesize 1-hydroxyheptan-2-one via the selective oxidation of 1,2-heptanediol.

Rationale: Direct hydroxylation of 2-heptanone often yields mixtures or favors the more

substituted position (C3).[1] Starting from the terminal alkene (1-heptene) ensures

regiospecificity at the C1/C2 positions.

Workflow Diagram

1-Heptene
(Precursor)

1,2-Heptanediol
(Intermediate)

Dihydroxylation
(OsO4/NMO or H2O2/Formic) 1-Hydroxyheptan-2-one

(Target)

Selective Oxidation
(NaOCl/AcOH) Validation:

NMR Signal at δ ~4.2 ppm
(Singlet, -CH2-OH)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming 1-heptene to the target alpha-hydroxy ketone.

Detailed Methodology
Phase 1: Preparation of 1,2-Heptanediol
Note: If 1,2-heptanediol is commercially available, skip to Phase 2.[1]

Reagents: 1-Heptene (10 mmol), Formic acid (98%), Hydrogen peroxide (30%).[1]

Procedure: Mix 1-heptene and formic acid. Add H₂O₂ dropwise at 40°C. Stir for 8 hours.

Remove solvent in vacuo. Hydrolyze the formate ester with NaOH (3M) for 1 hour. Extract

with ethyl acetate.

Validation: GC-MS should show a peak with M+ = 132.

Phase 2: Selective Oxidation (The Key Step)
This step utilizes a controlled hypochlorite oxidation which favors the secondary alcohol

oxidation over the primary alcohol due to steric and electronic effects in 1,2-diols under specific

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3048465/docs?utm_src=pdf-body#comparative-profiling-of-1-hydroxyheptan-2-one-odor-character-synthetic-pathways-1
https://www.benchchem.com/product/b3053075
https://www.benchchem.com/product/b3048465/docs?utm_src=pdf-body-img#comparative-profiling-of-1-hydroxyheptan-2-one-odor-character-synthetic-pathways-1
https://www.benchchem.com/product/b3053075
https://www.benchchem.com/product/b3053075
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH conditions.[1]

Reagents: 1,2-Heptanediol (5 mmol), Sodium Hypochlorite (NaOCl, 2.8 M aq), Acetic Acid

(glacial).[1]

Setup: 50 mL round-bottom flask, ice bath (0-5°C), magnetic stirring.

Execution:

Dissolve 1,2-heptanediol in Acetic Acid (5 mL).

Add NaOCl solution dropwise over 20 minutes, maintaining temperature <10°C.

Critical Control Point: Monitor via TLC (Silica, Hexane:EtOAc 7:3). Stop reaction

immediately upon disappearance of starting material to prevent over-oxidation to the

carboxylic acid.

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate). Extract 3x with

Dichloromethane (DCM). Wash organics with NaHCO₃ (sat) and Brine.[1] Dry over MgSO₄.

Purification: Flash column chromatography (Silica gel). Elute with Hexane -> 10%

EtOAc/Hexane.

Self-Validating Analytical Criteria
To ensure the identity of the synthesized compound, compare your data against these

benchmarks:

1H NMR (CDCl₃, 400 MHz):

4.24 ppm (s, 2H): Characteristic singlet for the methylene group between the ketone and
hydroxyl (-C(=O)-CH₂-OH).[1] Absence of this peak indicates failure.

2.41 ppm (t, 2H): Alpha-methylene protons on the alkyl chain (-CH₂-C(=O)-).[1]

0.90 ppm (t, 3H): Terminal methyl group.[1]

Odor Check: The pure fraction should smell faintly herbal/fatty, not sharp/fruity (which would

indicate unreacted 2-heptanone or over-oxidized byproducts).[1]
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Biogenic & Pharmacological Context[1][8]
While 1-hydroxyheptan-2-one is synthetic in most industrial contexts, its identification in

Japanese Ginger (Zingiber mioga) and its activity in Coleopteran (beetle) olfactory systems

suggests a role as a semiochemical.[1]

Comparative Biological Activity[1][8]
Compound Biological Role Target Organism/System

1-Hydroxyheptan-2-one
Flavor Constituent /

Semiochemical

Z. mioga (Freshness marker);

Beetles (Attractant)

2-Heptanone Alarm Pheromone / Anesthetic
Honeybees (Mandibular

gland); Rats (Stress marker)

Acetoin Metabolic Byproduct
Bacteria (Voges-Proskauer test

positive)

Implication for Drug Development: The "fresh/herbal" olfactory signal of 1-hydroxyheptan-2-
one, combined with its lower volatility, makes it a candidate for masking agents in

pharmaceutical formulations that require coverage of sulfurous or amine-based off-notes

without adding the aggressive "chemical" fruitiness of standard ketones.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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